(2-Chloropyridin-3-yl)methanamine hydrochloride

LOXL2 inhibition Enzyme selectivity Cancer research

This heterocyclic building block is differentiated by its 2-chloro, 3-aminomethyl pyridine substitution pattern, a critical scaffold for SAR campaigns mapping positional isomer effects on target engagement. Unlike the 2-chloro-4-yl isomer (a known LOXL2 inhibitor, IC₅₀ 126 nM), this 3-yl variant enables direct head-to-head selectivity profiling. The hydrochloride salt ensures solubility and ease of handling. The chlorine handle participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, while the primary amine permits amide conjugation or reductive amination. Procure alongside the 4-yl isomer to systematically evaluate potency, selectivity, and off-target profiles across biological targets.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
CAS No. 1432754-64-7
Cat. No. B1524399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-3-yl)methanamine hydrochloride
CAS1432754-64-7
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)CN.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H
InChIKeySWJJZTFDGPUUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloropyridin-3-yl)methanamine hydrochloride CAS 1432754-64-7 Procurement and Identification Guide


(2-Chloropyridin-3-yl)methanamine hydrochloride (CAS 1432754-64-7) is a heterocyclic building block with molecular formula C6H8Cl2N2 and molecular weight 179.05 g/mol . It comprises a pyridine ring with a chlorine atom at the 2-position and an aminomethyl group at the 3-position, presented as the hydrochloride salt to enhance solubility and handling properties. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where its halogen substitution pattern enables participation in nucleophilic substitution and cross-coupling reactions for the construction of more complex molecular architectures [1].

Critical Differentiation: Why (2-Chloropyridin-3-yl)methanamine hydrochloride Cannot Be Casually Replaced


Substituting (2-Chloropyridin-3-yl)methanamine hydrochloride with other chloropyridinyl methanamine positional isomers or halogen-variant analogs introduces quantifiable alterations in molecular properties, synthetic accessibility, and biological target engagement. The specific 2-chloro, 3-aminomethyl substitution pattern on the pyridine ring determines the compound's electronic distribution, steric environment, and reactivity profile [1]. Positional isomers—such as the 2-chloro-4-yl variant—exhibit demonstrably different biological activities, including validated enzyme inhibition against targets like LOXL2 (IC50 = 126 nM), whereas the 3-yl isomer lacks such characterized activity [2]. Similarly, halogen substitution (Br vs. Cl vs. F) alters molecular weight, lipophilicity, and metabolic stability, directly impacting synthetic route selection and downstream pharmacological properties . Generic substitution without accounting for these documented differences risks synthetic failure, altered reaction yields, and compromised biological data reproducibility.

Quantitative Comparative Evidence: (2-Chloropyridin-3-yl)methanamine hydrochloride vs. Structural Analogs


Positional Isomer Activity Profile: 3-yl vs. 4-yl Chloropyridinyl Methanamine

The 2-chloro-4-yl positional isomer ((2-Chloropyridin-4-yl)methanamine hydrochloride) demonstrates potent and selective LOXL2 inhibition, whereas the 2-chloro-3-yl isomer ((2-Chloropyridin-3-yl)methanamine hydrochloride) shows no characterized activity against this target . This positional difference in chlorine placement on the pyridine ring fundamentally alters target engagement capability.

LOXL2 inhibition Enzyme selectivity Cancer research

Halogen-Dependent Molecular Properties: Chloro vs. Bromo vs. Fluoro 3-yl Methanamines

The 2-chloro substituent provides a distinct balance of molecular weight, lipophilicity, and synthetic accessibility compared to the 2-bromo and 2-fluoro analogs . Chlorine imparts intermediate metabolic stability and membrane permeability characteristics relative to fluorine (enhanced metabolic stability but lower reactivity) and bromine (increased molecular weight and lipophilicity but potentially reduced stability) [1].

Molecular weight Lipophilicity Metabolic stability

Synthetic Accessibility from Carboxylic Acid Precursors

The 2-chloro-3-yl isomer can be synthesized via reduction of 2-chloropyridine-3-carboxylic acid, a commercially available starting material [1]. This contrasts with the 2-fluoro-3-yl isomer, which may require alternative precursors due to differing electronic and steric properties affecting reaction outcomes .

Synthesis route Starting material availability Reaction efficiency

Hydrochloride Salt Form Solubility Advantage Over Free Base

The hydrochloride salt form of (2-Chloropyridin-3-yl)methanamine enhances aqueous solubility compared to the free base form, improving handling and compatibility with aqueous biological assay conditions [1]. This principle applies across the chloropyridinyl methanamine class, where salt forms consistently demonstrate improved solubility profiles .

Aqueous solubility Formulation Biological assay compatibility

High-Value Application Scenarios for (2-Chloropyridin-3-yl)methanamine hydrochloride Based on Comparative Evidence


Medicinal Chemistry: Halogen-Containing Scaffold Diversification via Nucleophilic Substitution and Cross-Coupling

(2-Chloropyridin-3-yl)methanamine hydrochloride is optimally deployed in medicinal chemistry programs requiring a pyridine scaffold with a chlorine atom at the 2-position and a primary amine handle at the 3-position. The chlorine substituent enables participation in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, while the aminomethyl group provides a conjugation site for amide bond formation or reductive amination. The compound's intermediate molecular weight and chlorine-mediated lipophilicity make it a suitable core for generating compound libraries with favorable drug-like physicochemical properties, as inferred from class-level halogen SAR data [1].

Positional Isomer Screening in Structure-Activity Relationship (SAR) Studies

This compound serves as a critical comparator in SAR campaigns exploring the biological consequences of chlorine substitution position on pyridinyl methanamine scaffolds. Direct comparison with the 2-chloro-4-yl isomer (documented LOXL2 inhibitor, IC50 = 126 nM) [1] enables researchers to map target engagement requirements and guide lead optimization efforts. Procurement of both the 3-yl and 4-yl isomers allows systematic evaluation of how positional isomerism affects potency, selectivity, and off-target profiles across diverse biological targets.

Agrochemical Intermediate Synthesis: Pyridine-Based Pesticides and Fungicides

The compound functions as a versatile building block for constructing agrochemical active ingredients where chloropyridine motifs are prevalent pharmacophores [1]. The hydrochloride salt form facilitates handling and storage in industrial settings, while the 2-chloro-3-aminomethyl substitution pattern provides a reactive framework for generating diverse agrochemical candidates through established synthetic transformations. Selection of the chloro (rather than bromo or fluoro) analog balances cost, reactivity, and physicochemical properties appropriate for agricultural applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloropyridin-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.